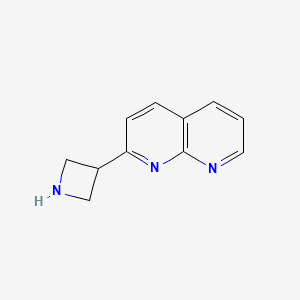

2-(Azetidin-3-YL)-1,8-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Azetidin-3-YL)-1,8-Naphthyridin ist eine heterocyclische Verbindung, die sowohl einen Azetidinring als auch einen Naphthyridinring enthält. Der Azetidinring ist ein viergliedriger, stickstoffhaltiger Ring, während der Naphthyridinring eine bicyclische Struktur mit Stickstoffatomen an den Positionen 1 und 8 ist. Diese Verbindung ist in der medizinischen Chemie von großem Interesse, da sie potenzielle biologische Aktivitäten aufweist und als Baustein für die Synthese verschiedener Pharmazeutika dient.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Azetidin-3-YL)-1,8-Naphthyridin umfasst typischerweise die Bildung des Azetidinrings, gefolgt von seiner Anbindung an den Naphthyridinkern. . Diese Reaktion ist effizient für die Synthese von funktionalisierten Azetidinen, obwohl sie mit inhärenten Herausforderungen verbunden ist.

Eine andere Methode beinhaltet die Aza-Michael-Addition von NH-Heterocyclen mit Methyl-2-(azetidin-3-yliden)acetaten . Dieser Ansatz ermöglicht die Herstellung verschiedener Azetidinderivate unter milden Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(Azetidin-3-YL)-1,8-Naphthyridin kann skalierbare Synthesewege wie die Aza-Paternò-Büchi-Reaktion oder die Aza-Michael-Addition umfassen. Diese Methoden werden aufgrund ihrer Effizienz, Kosteneffektivität und ihrer Fähigkeit, hohe Ausbeuten mit minimalen Nebenprodukten zu erzielen, ausgewählt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Azetidin-3-YL)-1,8-Naphthyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffierung oder anderen Reduktionsmitteln durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen der Azetidinring mit verschiedenen Substituenten funktionalisiert werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Naphthyridinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Substitutionsreaktionen verschiedene Alkyl- oder Acylgruppen in den Azetidinring einführen können.

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-3-YL)-1,8-Naphthyridin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder anticancerogenen Eigenschaften.

Medizin: Wird als potenzieller pharmazeutischer Wirkstoff aufgrund seiner einzigartigen strukturellen Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(Azetidin-3-YL)-1,8-Naphthyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die gespannte Struktur des Azetidinrings ermöglicht ihm die Wechselwirkung mit Enzymen und Rezeptoren, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Der Naphthyridinkern kann mit DNA interkalieren oder mit Proteinen interagieren, was zu verschiedenen biologischen Effekten führt .

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-YL)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strained structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthyridine core can intercalate with DNA or interact with proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Azetidin: Ein viergliedriger, stickstoffhaltiger Ring, ähnlich dem Azetidinrest in 2-(Azetidin-3-YL)-1,8-Naphthyridin.

Naphthyridin: Eine bicyclische Struktur mit Stickstoffatomen, ähnlich dem Naphthyridinkern.

Einzigartigkeit

2-(Azetidin-3-YL)-1,8-Naphthyridin ist einzigartig aufgrund seiner Kombination aus Azetidin- und Naphthyridinringen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

870089-51-3 |

|---|---|

Molekularformel |

C11H11N3 |

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

2-(azetidin-3-yl)-1,8-naphthyridine |

InChI |

InChI=1S/C11H11N3/c1-2-8-3-4-10(9-6-12-7-9)14-11(8)13-5-1/h1-5,9,12H,6-7H2 |

InChI-Schlüssel |

SXKUFTVUNZYSFK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)C2=NC3=C(C=CC=N3)C=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)

![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)

![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)